molecular formula C9H13NS B13166749 2-Methyl-4-(thiophen-2-yl)pyrrolidine

2-Methyl-4-(thiophen-2-yl)pyrrolidine

Cat. No.: B13166749
M. Wt: 167.27 g/mol
InChI Key: CKUJYXRKKGKOHQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a methyl group at the 2-position and a thiophene ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method is the condensation reaction between a suitable pyrrolidine precursor and a thiophene derivative. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Paal–Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(thiophen-2-yl)pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine.

    2-Methyl-4-(thiophen-2-yl)imidazole: Contains an imidazole ring.

    2-Methyl-4-(thiophen-2-yl)thiazole: Features a thiazole ring.

Uniqueness

2-Methyl-4-(thiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-methyl-4-thiophen-2-ylpyrrolidine

InChI

InChI=1S/C9H13NS/c1-7-5-8(6-10-7)9-3-2-4-11-9/h2-4,7-8,10H,5-6H2,1H3

InChI Key

CKUJYXRKKGKOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C2=CC=CS2

Origin of Product

United States

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